Ethyl 4-iodo-2-methylbenzoate
Overview
Description
Ethyl 4-iodo-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-iodo-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-iodo-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Aromatic Constituents in Antibiotics Ethyl 4-iodo-2-methylbenzoate has been utilized in the synthesis of aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized from readily available materials and are important in the study and production of antibiotics (Laak & Scharf, 1989).
Alkylation of Anilines in Organic Synthesis The compound plays a role in the ortho-alkylation of anilines, a process critical in organic synthesis. This process is vital for the creation of various chemical compounds with extensive applications (Gassman & Gruetzmacher, 2003).
Synthesis of Key Intermediates for Pharmaceuticals It's used in the efficient synthesis of key intermediates for pharmaceuticals. For example, it's part of the synthesis process of repaglinide, an oral hypoglycemic agent, demonstrating its significance in drug development (Salman et al., 2002).
Study of Poly (Ethylene Terephthalate) Formation In polymer science, this compound aids in understanding the kinetic and catalytic aspects of poly (ethylene terephthalate) formation. This research is crucial for the development of new materials (Apicella et al., 1998).
Investigation of Biosynthesis Pathways Ethyl 4-iodo-2-methylbenzoate is involved in biosynthesis studies, specifically in the formation of meroterpenoid metabolites in fungi. These studies enhance our understanding of natural product biosynthesis (Bartlett et al., 1981).
Environmental Fate and Transformation Studies Environmental studies involve investigating the behavior and transformation of compounds like ethyl 4-iodo-2-methylbenzoate, especially in the context of their use in products like sunscreens. Such studies are crucial for understanding the environmental impact of these chemicals (Li et al., 2017).
properties
IUPAC Name |
ethyl 4-iodo-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNFMBMQCYHNOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-iodo-2-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.